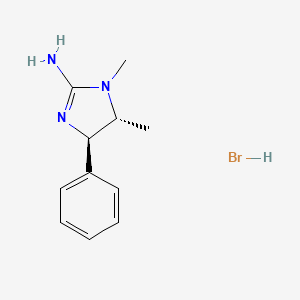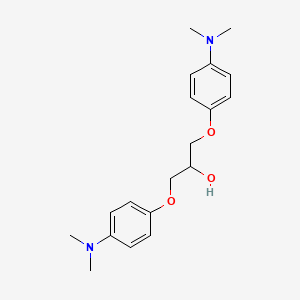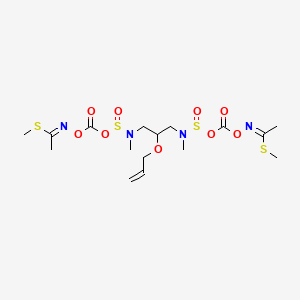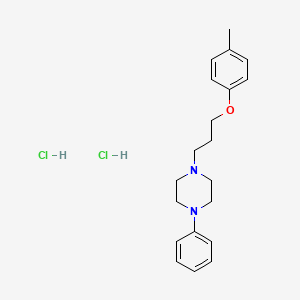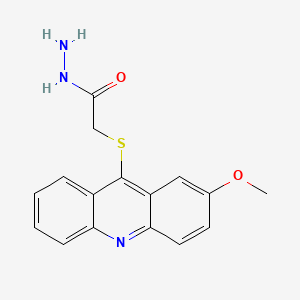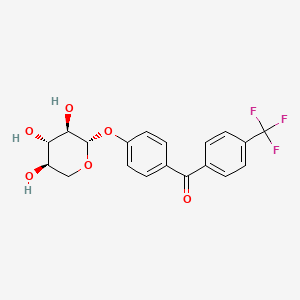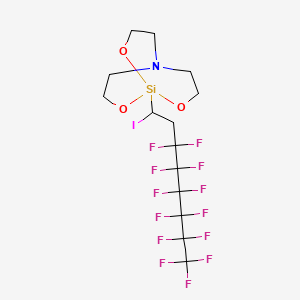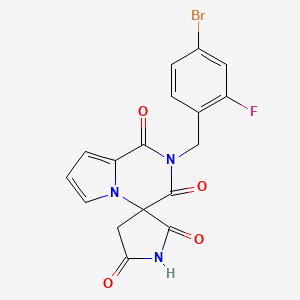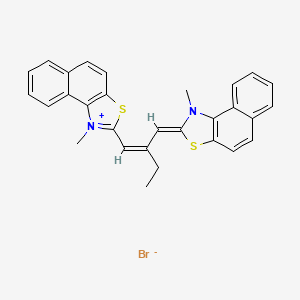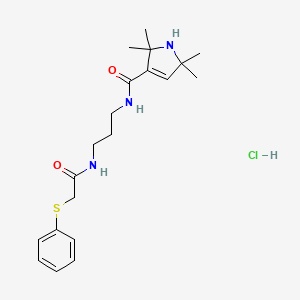
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- is a chemical compound that belongs to the class of piperidinol derivatives It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a chlorophenyl-pyrimidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzyl-4-(4-chlorophenyl)-4-piperidinol.
Catalytic Hydrogenation: The starting material is subjected to catalytic hydrogenation using a palladium-carbon catalyst in the presence of hydrogen gas at 25°C and 0.1 MPa pressure. This step removes the benzyl protecting group.
Purification: The reaction mixture is filtered, and the product is extracted using ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as a CCR5 antagonist for HIV treatment.
Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound targets the CCR5 receptor, a G-protein coupled receptor involved in HIV entry into cells.
Pathways Involved: By binding to the CCR5 receptor, the compound blocks the interaction between the receptor and the HIV virus, preventing viral entry and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
4-(4-Chlorophenyl)-4-hydroxypiperidine: A closely related compound with similar structural features.
Uniqueness
4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)- is unique due to the presence of the pyrimidinyl moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.
This detailed article provides a comprehensive overview of 4-Piperidinol, 1-(4-(4-chlorophenyl)-2-pyrimidinyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
93182-21-9 |
|---|---|
Molekularformel |
C15H16ClN3O |
Molekulargewicht |
289.76 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16ClN3O/c16-12-3-1-11(2-4-12)14-5-8-17-15(18-14)19-9-6-13(20)7-10-19/h1-5,8,13,20H,6-7,9-10H2 |
InChI-Schlüssel |
ORODRJPLZUPDTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


